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Compound of Interest

Compound Name: Neryl butyrate

Cat. No.: B1588603

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neryl butyrate (CAS 999-40-6) is a fragrance and flavor ingredient valued for its complex and
desirable aroma profile. This technical guide provides an in-depth analysis of the olfactory
properties of neryl butyrate, including its detailed odor profile, physicochemical characteristics,
and the underlying biological mechanisms of its perception. This document is intended to serve
as a comprehensive resource for researchers, scientists, and professionals in drug
development and related fields who are engaged in the study of olfaction and the application of
aromatic compounds.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of neryl butyrate is fundamental to its
application and study. These properties influence its volatility, solubility, and interaction with
olfactory receptors.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1588603?utm_src=pdf-interest
https://www.benchchem.com/product/b1588603?utm_src=pdf-body
https://www.benchchem.com/product/b1588603?utm_src=pdf-body
https://www.benchchem.com/product/b1588603?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588603?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Reference
CAS Number 999-40-6 [1]
Molecular Formula C14H2402 [1]
Molecular Weight 224.34 g/mol [1]
Appearance Colorless clear liquid [2]

- ) 239.00 to 240.00 °C @ 760.00
Boiling Point [2]
mm Hg

Specific Gravity 0.89800 @ 25.00 °C [2]

0.001000 mmHg @ 25.00 °C
Vapor Pressure . [2]
(estimated)

Soluble in alcohol and

dipropylene glycol; Insoluble in

Solubility [2][3]
water (0.7127 mg/L @ 25 °C
estimated)

logP (o/w) 4,923 (estimated) [3]

Olfactory Profile

Neryl butyrate is characterized by a multifaceted odor profile, predominantly described as
green, fruity, and sweet. The nuances of its aroma are detailed by various sources, contributing
to a comprehensive understanding of its scent.

Qualitative Odor Descriptors:

The primary odor characteristics of neryl butyrate include:

o Green: Described as leafy, waxy, oily, and fatty.[2][3]

 Fruity: With notes of apple, tropical fruits, and general fruity undertones.

e Sweet: A significant sweet character is consistently reported.
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o Floral: Possesses floral nuances.[2]

o Citrus: Exhibits a citrusy aspect.

Quantitative Odor Profile:

While detailed, peer-reviewed quantitative sensory panel data for neryl butyrate is not readily
available in the public domain, one source provides the following breakdown of its odor profile.
The methodology for deriving these percentages is not specified.

Odor Note Percentage
Sweet 64.69%
Apple 59.4%

Waxy 57.51%
Tropical 56.42%
Citrus 52.03%

Experimental Protocols for Sensory Evaluation

To rigorously characterize the olfactory properties of neryl butyrate, standardized sensory
evaluation methodologies are employed. The following protocols are based on established
practices for the sensory analysis of flavor and fragrance compounds, particularly fruity esters.

[4][5]

Quantitative Descriptive Analysis (QDA)

This method is used to identify and quantify the sensory attributes of a substance by a trained
panel.

1. Panelist Selection and Training:

e Screening: Candidates are screened for their ability to discriminate between different tastes
and aromas and to articulate their sensory experiences.[5]
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Training: A panel of 10-12 members undergoes extensive training (typically 40-120 hours) to
develop a consensus on a specific vocabulary (lexicon) to describe the aroma attributes of
neryl butyrate.[5] Reference standards are used to anchor the sensory terms (e.g., specific
green leaves for "leafy," ripe apples for "fruity," etc.).

. Lexicon Development:

Through discussion and consensus, the panel refines a list of non-overlapping sensory

descriptors for neryl butyrate (e.g., "green," "waxy," "fruity,” "sweet," "floral").[5]

. Sample Evaluation:

Samples of neryl butyrate are prepared at a standardized concentration in a neutral solvent
(e.g., ethanol solution) and presented to the panelists in a controlled environment (individual
booths with controlled lighting and temperature).[5]

Panelists independently rate the intensity of each sensory attribute for each sample on a
continuous line scale (e.g., a 15 cm line anchored with "low intensity" and "high intensity").[5]

. Data Analysis:

Statistical analysis, such as Analysis of Variance (ANOVA), is performed to determine if there
are significant differences in the perceived intensities of the attributes.[5]

Multivariate analysis techniques like Principal Component Analysis (PCA) can be used to
visualize the relationships between neryl butyrate and its sensory attributes. The results are
often presented in the form of "spider web" or radar plot diagrams for easy comparison.[5]

Workflow for Quantitative Descriptive Analysis (QDA).

Gas Chromatography-Olfactometry (GC-O)

GC-O is an analytical technique that combines gas chromatography with human sensory
assessment to identify the compounds responsible for specific aromas.[5]

1. Sample Preparation and Injection:

o A solution of neryl butyrate is prepared in a suitable solvent.
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e The sample is injected into a gas chromatograph equipped with a column that separates
volatile compounds based on their physicochemical properties.

2. Effluent Splitting:

e The effluent from the GC column is split into two streams. One stream is directed to a
chemical detector (e.g., a mass spectrometer or flame ionization detector) for compound
identification and quantification.

e The other stream is directed to an olfactometry port where a trained sensory panelist sniffs
the effluent and records the perceived aroma and its intensity over time.

3. Data Analysis:

e The retention times of the detected odors are correlated with the peaks from the chemical
detector to confirm the identity of the odor-active compound (neryl butyrate).[5]

e Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the
relative importance of the odorant by serially diluting the sample extract until the aroma is no
longer detectable.[5]

Olfactory Signaling Pathway

The perception of neryl butyrate, like other odorants, is initiated by its interaction with olfactory
receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. These
receptors are G-protein coupled receptors (GPCRs). While the specific ORs that bind to neryl
butyrate have not been definitively identified, the general mechanism of olfactory signal
transduction is well-established.

Mechanism of Olfactory Transduction:

» Binding: Neryl butyrate, being a volatile molecule, travels through the nasal cavity and binds
to specific ORs on the olfactory sensory neurons.

» G-Protein Activation: This binding event causes a conformational change in the OR, which in
turn activates a coupled G-protein (Gaolf).
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Second Messenger Production: The activated Goolf stimulates the enzyme adenylyl cyclase
[, which catalyzes the conversion of ATP to cyclic AMP (CAMP).

lon Channel Opening: The increase in intracellular cAMP concentration leads to the opening
of cyclic nucleotide-gated (CNG) ion channels.

Depolarization: The opening of CNG channels allows for an influx of cations (Na* and Ca?*)
into the cell, causing depolarization of the neuron's membrane.

Signal Transmission: This depolarization generates an action potential that travels along the
axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is
further processed, leading to the perception of the characteristic scent of neryl butyrate.
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Generalized Olfactory Signaling Pathway.
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Conclusion

Neryl butyrate possesses a distinct and complex olfactory profile that is highly valued in the
fragrance and flavor industries. Its characteristic green, fruity, and sweet notes are a result of
its specific molecular interactions with olfactory receptors and the subsequent neural signaling
cascade. The experimental protocols outlined in this guide provide a framework for the detailed
and reproducible sensory analysis of neryl butyrate, enabling further research into its nuanced
aromatic properties and potential applications. A deeper understanding of the specific olfactory
receptors that bind to neryl butyrate will be a key area for future investigation, offering insights
into the structure-activity relationships that govern odor perception.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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